Cetylpyridinium bromide hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

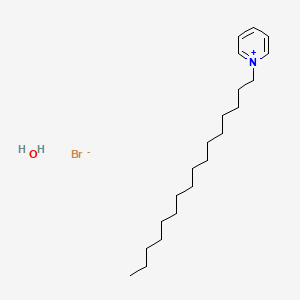

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexadecylpyridin-1-ium;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWZDJSNXREVCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583485 | |

| Record name | 1-Hexadecylpyridin-1-ium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202869-92-9 | |

| Record name | 1-Hexadecylpyridin-1-ium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202869-92-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Physico Chemical Research on Cetylpyridinium Bromide Hydrate Systems

Micellar Aggregation and Self-Assembly Phenomena of Cetylpyridinium (B1207926) Bromide Hydrate (B1144303)

Cetylpyridinium bromide (CPB), as an amphiphilic molecule, possesses a hydrophilic pyridinium (B92312) head group and a long hydrophobic cetyl (16-carbon) tail. researchgate.net This dual nature drives its self-assembly in solution to form organized structures known as micelles, a process initiated at a specific concentration known as the critical micelle concentration (CMC). acs.org The formation and stability of these micelles are delicately influenced by various external factors.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration is a fundamental parameter characterizing the self-assembly of surfactants. It is the concentration at which the surfactant monomers in a solution begin to form micelles. The CMC of cetylpyridinium bromide hydrate is not a fixed value but is highly sensitive to the surrounding environment, including temperature, the presence of electrolytes, the nature of the solvent, and the addition of other non-ionic species.

The critical micelle concentration of cetylpyridinium bromide in aqueous solutions exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases as the temperature rises, reaching a minimum value before increasing with a further increase in temperature. researchgate.net This behavior is a result of two opposing effects of temperature on micellization. Firstly, the dehydration of the hydrophilic head groups with increasing temperature favors micellization, leading to a decrease in the CMC. Secondly, the disruption of the structured water molecules around the hydrophobic tails of the surfactant disfavors micellization, causing the CMC to increase. nih.gov The interplay of these two factors results in a temperature at which the CMC is at its lowest. For instance, in one study, the CMC of cetylpyridinium bromide decreased as the temperature rose to approximately 25°C, after which it began to increase. researchgate.net

Table 1: Effect of Temperature on the CMC of Cetylpyridinium Bromide in Aqueous Solution

This table illustrates the typical U-shaped relationship between temperature and the Critical Micelle Concentration (CMC) of Cetylpyridinium Bromide (CPB) in water. The data shows that the CMC initially decreases with increasing temperature, reaches a minimum, and then starts to increase.

| Temperature (°C) | CMC (mmol/L) | Reference |

|---|---|---|

| 8 | 1.10 | researchgate.net |

| 15 | 0.98 | researchgate.net |

| 25 | 0.90 | researchgate.net |

| 35 | 0.95 | researchgate.net |

| 45 | 1.05 | researchgate.net |

The addition of electrolytes to an aqueous solution of this compound generally leads to a significant decrease in its critical micelle concentration. indexcopernicus.com This effect is primarily due to the reduction of electrostatic repulsion between the positively charged pyridinium head groups of the surfactant molecules in the micelle. The counter-ions from the added electrolyte effectively shield these charges, allowing the hydrophobic forces to dominate and promoting micelle formation at a lower surfactant concentration. nih.gov

The magnitude of the CMC reduction depends on the nature and concentration of the added electrolyte. For instance, the addition of sodium sulphate has been shown to be more effective in lowering the CMC of CPB compared to sodium chloride at the same concentration. indexcopernicus.com This is attributed to the divalent nature of the sulphate ion, which is more efficient at neutralizing the charge on the micellar surface.

Table 2: Influence of Electrolytes on the CMC of Cetylpyridinium Bromide

This table demonstrates how the presence of different electrolytes affects the Critical Micelle Concentration (CMC) of Cetylpyridinium Bromide (CPB). The data shows a general trend of decreasing CMC with the addition of electrolytes, with the effect being more pronounced for electrolytes with higher charge density.

| Electrolyte | Electrolyte Concentration (mol/L) | CMC of CPB (mmol/L) | Reference |

|---|---|---|---|

| None | 0 | 0.90 | indexcopernicus.com |

| NaCl | 0.005 | 0.90 | indexcopernicus.com |

| Na₂SO₄ | 0.005 | 0.20 | indexcopernicus.com |

| Sodium Salicylate | ~0.3 | 0.0007 | nih.gov |

| Sodium Benzoate | ~0.3 | 0.003 | nih.gov |

The presence of co-solvents, such as alcohols and glycols, in aqueous solutions of this compound can have a complex and varied effect on its micellization. The specific impact depends on the nature and concentration of the co-solvent.

Short-chain alcohols like methanol (B129727) tend to increase the CMC of CPB. researchgate.net This is because they increase the polarity of the bulk solvent, which in turn increases the solubility of the surfactant monomers and disfavors micelle formation.

Conversely, longer-chain alcohols such as ethanol (B145695) and propanol (B110389) can decrease the CMC. researchgate.netindexcopernicus.com These alcohols can be incorporated into the micellar structure, with their hydrocarbon chains aligning with the hydrophobic core of the micelle and their hydroxyl groups located near the palisade layer. This incorporation stabilizes the micelle and promotes its formation at lower surfactant concentrations. For example, a 5% ethanol solution was found to dramatically decrease the CMC of CPB. indexcopernicus.com Similarly, the addition of ethylene (B1197577) glycol at concentrations of 20% and above also leads to a reduction in the CMC. indexcopernicus.com

Table 3: Effect of Co-solvents on the CMC of Cetylpyridinium Bromide

This table illustrates the varied effects of different co-solvents on the Critical Micelle Concentration (CMC) of Cetylpyridinium Bromide (CPB). While some co-solvents increase the CMC, others can significantly decrease it, depending on their interaction with the surfactant and the solvent.

| Co-solvent | Concentration | CMC of CPB (mmol/L) | Reference |

|---|---|---|---|

| None (Aqueous) | - | 0.90 | indexcopernicus.com |

| Methanol | Not specified | Increased | researchgate.net |

| Ethanol | 5% | 0.10 | indexcopernicus.com |

| Propanol | Not specified | Decreased | researchgate.net |

| Ethylene Glycol | 5% | 0.90 | indexcopernicus.com |

| Ethylene Glycol | 10% | 0.90 | indexcopernicus.com |

| Ethylene Glycol | 15% | 0.90 | indexcopernicus.com |

| Ethylene Glycol | 20% | Decreased from 0.90 | indexcopernicus.com |

The interaction between ionic surfactants like cetylpyridinium bromide and non-ionic additives, such as non-ionic surfactants, can lead to the formation of mixed micelles with properties that differ from those of the individual components. The presence of a non-ionic surfactant can influence the CMC of CPB, often leading to a decrease in its value.

For instance, in a mixed system of cetylpyridinium chloride (a close relative of CPB) and the non-ionic surfactant Triton X-114, the formation of mixed micelles was observed. nih.gov The study of such mixed systems is crucial as they often exhibit synergistic effects, resulting in enhanced surface activity and stability. researchgate.net The incorporation of the non-ionic surfactant into the CPB micelles can reduce the electrostatic repulsion between the cationic head groups, thereby facilitating micellization at a lower concentration.

Thermodynamics of this compound Micellization

The process of micellization is a spontaneous phenomenon driven by thermodynamic factors. The key thermodynamic parameters that govern the formation of micelles are the Gibbs free energy of micellization (ΔG°m), the enthalpy of micellization (ΔH°m), and the entropy of micellization (ΔS°m).

The enthalpy of micellization (ΔH°m) for CPB can be either positive (endothermic) or negative (exothermic), depending on the temperature and the presence of additives. researchgate.net At lower temperatures, the process is often endothermic, with the primary energy input required to break the structured water around the hydrophobic chains. As the temperature increases, ΔH°m can become negative, suggesting that van der Waals interactions within the micellar core become more dominant. researchgate.net The relationship between these thermodynamic parameters is given by the equation: ΔG°m = ΔH°m - TΔS°m.

Table 4: Thermodynamic Parameters of Micellization for Cetylpyridinium Bromide in Aqueous Solution

This table provides the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization for Cetylpyridinium Bromide (CPB) at different temperatures. These values offer insight into the driving forces behind the spontaneous formation of micelles.

| Temperature (°C) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) | Reference |

|---|---|---|---|---|

| Below ~25 | Negative | Positive | Positive | researchgate.net |

| Above ~25 | Negative | Negative | Positive | researchgate.net |

| Wide Range (8-45) | Negative | Varies | Positive | researchgate.net |

Enthalpy, Entropy, and Free Energy Changes in Micelle Formation

The thermodynamic parameters of micellization for CPB can be influenced by factors such as temperature and the presence of additives. For instance, in aqueous solutions, the CMC of CPB initially decreases with a rise in temperature, reaching a minimum around 25°C, and then increases at higher temperatures. researchgate.net This behavior reflects the complex interplay between the temperature-dependent hydrophobic interactions and the headgroup repulsions.

Table 1: Thermodynamic Parameters of Micellization for Cetylpyridinium Bromide (CPB) in Aqueous Solution at Different Temperatures

| Temperature (°C) | CMC (mM) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |

|---|---|---|---|---|

| 8 | 1.05 | -28.5 | -10.2 | 18.3 |

| 15 | 0.98 | -29.3 | -11.5 | 17.8 |

| 25 | 0.92 | -30.4 | -13.8 | 16.6 |

| 35 | 0.95 | -31.2 | -12.1 | 19.1 |

| 45 | 1.02 | -32.0 | -10.5 | 21.5 |

Data derived from studies on the effect of temperature on CPB micellization. researchgate.net

Energetics of this compound Co-aggregation with Other Species

The aggregation behavior of CPB can be significantly altered by the presence of other molecules, such as polymers or other surfactants. The interaction between CPB and polymers like polyvinyl alcohol (PVA) can lead to the formation of polymer-surfactant complexes. researchgate.net The energetics of this co-aggregation are governed by a balance of electrostatic and hydrophobic interactions.

The addition of alcohols to aqueous solutions of CPB can also affect its micellization. Short-chain alcohols like methanol tend to increase the CMC, primarily by increasing the solvent power of the water-methanol mixture. researchgate.net In contrast, longer-chain alcohols such as ethanol and propanol can decrease the CMC by being solubilized within the micelles, which reduces the repulsion between the surfactant headgroups and promotes aggregation. researchgate.net

The interaction of CPB with oppositely charged species, such as the biopolymer carrageenan, leads to the formation of ionic associates driven by electrostatic attraction. mdpi.com These associates can then form larger aggregates through hydrophobic interactions between the cetyl tails of the CPB molecules. mdpi.com

Micellar Structure and Dynamics of this compound Aggregates

The micelles formed by CPB are not static entities but are dynamic aggregates with a specific internal structure and are in constant equilibrium with the surrounding monomer solution.

Molecular Conformation within this compound Micelles

Within a CPB micelle, the hydrophobic cetyl tails are sequestered in the core, minimizing their contact with water, while the hydrophilic pyridinium headgroups are located at the micelle-water interface. nih.govacs.orgcolab.ws Molecular dynamics simulations have shown that the pyridinium ring of the CPB molecule remains planar within the micelle. nih.govacs.org The conformational dynamics of the hydrophobic tail are more restricted within the packed environment of the micelle core compared to its motion in a bulk solvent like water or 1-octanol. nih.govacs.org

Counter-ion Distribution and Binding within this compound Aggregates

In aqueous solutions, the positively charged pyridinium headgroups of the CPB micelles attract negatively charged counter-ions, in this case, bromide ions (Br⁻). scienceopen.com These counter-ions are not all tightly bound to the micelle surface; instead, there is a distribution of counter-ions in the region surrounding the micelle. A fraction of the counter-ions are considered to be "bound" to the micelle, residing in the Stern layer, which helps to reduce the electrostatic repulsion between the headgroups. scienceopen.com The degree of counter-ion binding is a key parameter that influences micellar properties, including the CMC and the shape of the micelles. scienceopen.comnih.gov

Studies have shown that the binding of bromide counter-ions to cetylpyridinium micelles is stronger than that of chloride ions, which is consistent with the Hofmeister series. scienceopen.com Molecular dynamics simulations indicate that the bromide ions remain at an average distance of about 0.5 nm from the micelle surface. researchgate.netnih.gov

Table 2: Counter-ion Binding Parameters for Cetylpyridinium Bromide (CPB) in the Presence of Levofloxacin Hemihydrate (LFH) at Different Temperatures

| Temperature (K) | System | β₁ (Degree of counter-ion binding at CMC₁) | β₂ (Degree of counter-ion binding at CMC₂) |

|---|---|---|---|

| 298.15 | CPB + LFH | 0.78 | 0.65 |

| 303.15 | CPB + LFH | 0.76 | 0.63 |

| 308.15 | CPB + LFH | 0.74 | 0.61 |

| 313.15 | CPB + LFH | 0.72 | 0.59 |

| 318.15 | CPB + LFH | 0.70 | 0.57 |

Data derived from conductivity studies of CPB and LFH mixtures, where two critical micelle concentrations (CMC₁ and CMC₂) were observed. nih.gov

Micellar Shape Transitions (e.g., Spherical to Rod-like) of this compound Aggregates

Under certain conditions, such as changes in surfactant concentration, temperature, or the addition of electrolytes or other additives, CPB micelles can undergo shape transitions. pku.edu.cnjpn.org At concentrations just above the CMC, CPB typically forms spherical micelles. technion.ac.il However, as the concentration increases, these spherical micelles can grow and transform into larger, elongated structures such as rod-like or worm-like micelles. jpn.orgresearchgate.net

This transition from spherical to rod-like micelles is driven by a reduction in the electrostatic repulsion between the headgroups, often facilitated by increased counter-ion binding or the incorporation of co-solutes into the micelle. scienceopen.com The addition of salts like potassium bromide (KBr) can effectively screen the electrostatic repulsions and promote the growth of elongated micelles. technion.ac.il The presence of long-chain alcohols can also induce this structural transition. technion.ac.il These shape transitions have a significant impact on the rheological properties of the surfactant solution, often leading to a dramatic increase in viscosity. technion.ac.il

Interfacial and Surface Phenomena of this compound

Cetylpyridinium bromide (CPB), as a cationic surfactant, exhibits significant activity at interfaces due to its amphiphilic molecular structure. This structure consists of a hydrophilic pyridinium head group and a long, hydrophobic hexadecyl tail. This dual nature drives the molecule to accumulate at interfaces, such as the boundary between air and a solution, profoundly influencing the system's properties.

The adsorption of Cetylpyridinium Bromide (CPB) at the air-solution interface is a primary manifestation of its surfactant properties. The CPB molecules orient themselves with their hydrophobic hydrocarbon tails directed towards the air and their hydrophilic pyridinium heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. The extent of this adsorption is dependent on the concentration of CPB in the bulk solution.

Studies have investigated the adsorption behavior of CPB in the presence of additives like propanol. Research using surface tension measurements has shown that in mixtures with propanol, the behavior of the mixed monolayer can be considered ideal under certain conditions. researchgate.net Specifically, this ideality is observed when the monolayer is formed from a solution where the CPB concentration corresponds to an unsaturated layer in the absence of propanol. researchgate.net However, at CPB concentrations that would normally form a saturated monolayer, deviations from this ideal behavior occur. researchgate.net The surface excess concentration, which is the measure of the accumulation of the surfactant at the interface, can be calculated from surface tension data using the Gibbs adsorption equation. researchgate.net This parameter is crucial for understanding the efficiency of a surfactant's adsorption.

The process of aggregation in the bulk solution, known as micellization, influences the adsorption at the solution-air interface. Once the critical micelle concentration (CMC) is reached, the surface becomes saturated with surfactant molecules, and further additions of the surfactant lead to the formation of micelles rather than increasing the surface concentration.

The interfacial properties of cetylpyridinium bromide solutions are characterized by the formation of an adsorbed molecular layer at the interface and the self-assembly of molecules into micelles in the bulk solution. A key parameter governing these properties is the critical micelle concentration (CMC), the concentration at which micelle formation begins. The CMC can be identified by a distinct break in the plot of a physical property, such as surface tension or conductivity, against surfactant concentration. nih.gov Below the CMC, CPB exists primarily as individual ions (monomers) in the solution, and the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles. nih.gov

The presence of other substances, such as salts or other organic molecules, can significantly alter the interfacial properties. For instance, the interaction of cetylpyridinium ions with salts like iron (III) nitrate (B79036) at the air/water interface has been studied. nih.gov The effect of such salts on the surface tension of the surfactant solution can be similar to that of simple electrolytes like potassium nitrate, indicating that under certain pH conditions, the metal's hydrolyzed species may not interfere with the composition of the air/water interface. nih.gov The interfacial properties are also influenced by temperature and the presence of co-solvents, which can affect the CMC and the thermodynamics of micellization. nih.gov

Table 1: Effect of Iron (III) Nitrate on the Surface Tension of Cetylpyridinium Chloride (CPC) Solutions at pH 3.5

| CPC Concentration (mol/L) | Surface Tension (mN/m) - No Salt | Surface Tension (mN/m) - With Iron (III) Nitrate |

| 1.00E-06 | 72.0 | 71.5 |

| 1.00E-05 | 65.0 | 64.0 |

| 1.00E-04 | 50.0 | 48.0 |

| 3.00E-04 | 42.0 | 40.0 |

| 1.00E-03 | 38.0 | 37.5 |

This table is generated based on data reported for Cetylpyridinium Chloride, a closely related compound, to illustrate the typical effect of salt on surface tension. nih.gov

Wettability refers to the ability of a liquid to maintain contact with a solid surface. This phenomenon is governed by the balance of adhesive forces between the liquid and the solid and cohesive forces within the liquid. Cetylpyridinium bromide, by adsorbing onto solid surfaces, can significantly alter these forces and, consequently, the wetting characteristics.

When a solid surface is introduced into a CPB solution, the surfactant molecules adsorb onto the solid-liquid interface. The orientation of the adsorbed molecules depends on the nature of the surface. On a negatively charged, hydrophilic surface like silica (B1680970) or mica, the cationic pyridinium head groups are attracted to the surface, forming a monolayer with the hydrophobic tails oriented towards the solution. rsc.org This initial layer can make the surface more hydrophobic. As the concentration of CPB increases, a second layer may form with the hydrophobic tails interacting with the first layer's tails, re-exposing the hydrophilic head groups to the solution and making the surface hydrophilic again. This bilayer formation has been observed in studies of similar surfactants on mica surfaces. rsc.org

This modification of the surface from hydrophilic to hydrophobic and back again directly impacts wettability. By changing the surface chemistry, CPB alters the contact angle of water on the surface. For example, modifying polyvinyl chloride with this compound is a practical application that involves changing the surface properties and thus the wettability of the polymer. mdpi.com Therefore, CPB can be used as a wetting agent, either to increase or decrease the wettability of a solid surface depending on the concentration and the resulting structure of the adsorbed layer.

Colloidal Stability and Rheology of this compound Dispersions

The stability and flow properties (rheology) of colloidal dispersions—systems where one substance of microscopically dispersed insoluble particles is suspended throughout another substance—can be profoundly influenced by the addition of cetylpyridinium bromide.

Colloidal stability is largely determined by the balance of attractive (van der Waals) and repulsive (electrostatic or steric) forces between particles. sci-hub.se In many dispersions, such as those of clays (B1170129) like bentonite (B74815), the particles are negatively charged and repel each other, leading to a stable dispersion. The addition of a cationic surfactant like CPB can neutralize this surface charge, reducing the repulsive forces and causing the particles to aggregate or flocculate. itu.edu.tr This effect is concentration-dependent. At low concentrations, CPB can destabilize a dispersion, but at higher concentrations, it can form a bilayer on the particle surfaces, leading to restabilization through steric or electrostatic repulsion. researchgate.net

The rheology of a dispersion is directly linked to these inter-particle interactions and the resulting microstructure. sci-hub.se The adsorption of CPB onto suspended particles can dramatically alter the flow behavior. In some systems, CPB can induce the formation of elongated, wormlike micelles in the solution, which can entangle to form a network structure. researchgate.net This network can dramatically increase the viscosity of the solution, transforming a low-viscosity liquid into a highly viscous, gel-like substance. researchgate.net Such systems often exhibit complex rheological behaviors, including shear-thinning (where viscosity decreases with increasing shear rate) and viscoelasticity, meaning they exhibit both viscous and elastic characteristics when undergoing deformation. mdpi.com Studies on mixed surfactant systems containing CPB have demonstrated the formation of these viscous wormlike micelles, and their rheological properties can be tuned by changing factors like concentration and the presence of other components. researchgate.net

Table 2: Influence of Cetyltrimethylammonium Bromide (CTAB) Concentration on the Apparent Viscosity of a Bentonite Suspension

| CTAB Concentration (ppm) | Apparent Viscosity (mPa·s) at a fixed shear rate |

| 0 | 15 |

| 500 | 45 |

| 1000 | 120 |

| 1500 | 250 |

| 2000 | 230 |

This table is generated with representative data based on findings for Cetyltrimethylammonium Bromide (CTAB), a structurally similar cationic surfactant, to illustrate the typical effect on the rheology of a colloidal dispersion. researchgate.net

Advanced Characterization and Spectroscopic Investigations of Cetylpyridinium Bromide Hydrate

Molecular Spectroscopy Applications for Cetylpyridinium (B1207926) Bromide Hydrate (B1144303)

Molecular spectroscopy provides invaluable insights into the structure, interactions, and dynamics of cetylpyridinium bromide hydrate at the molecular level. Techniques such as FTIR, NMR, UV-Vis, Raman, and fluorescence spectroscopy are instrumental in elucidating its behavior in both solution and when incorporated into various materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Modified Materials Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the molecular structure of this compound. The FTIR spectrum of CPB displays characteristic absorption bands that confirm its molecular structure. nih.gov The presence of the long hydrocarbon chain is indicated by significant peaks around 2850 cm⁻¹ and 2920 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) groups. researchgate.net

FTIR is also extensively used to characterize materials that have been modified with cetylpyridinium bromide. For instance, when CPB is loaded onto clay minerals like kaolinite, the appearance of the aforementioned C-H stretching bands in the FTIR spectrum of the organo-clay confirms the successful incorporation of the surfactant. researchgate.net The intensity of these peaks has been shown to correlate with the concentration of CPB adsorbed onto the material, providing a semi-quantitative measure of the loading. researchgate.net Similarly, FTIR analysis is employed to study the adsorption of CPB onto silica (B1680970), offering insights into the interactions between the surfactant and the silica surface. acs.org In the context of creating nanocomposites, such as those involving mesoporous silica nanoparticles (MSNs), FTIR can confirm the presence of CPB before and its removal after calcination by monitoring the disappearance of its characteristic peaks. nih.gov This technique is also valuable in studying the interactions in more complex systems, such as the docking mechanism of CPB and probe molecules in mixed solvent systems. nih.gov

Table 1: Characteristic FTIR Peaks for Cetylpyridinium Bromide

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~2920 | Asymmetric C-H stretching of methylene groups | researchgate.net |

| ~2850 | Symmetric C-H stretching of methylene groups | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the molecular structure, conformation, and interactions of this compound in solution. Both ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the compound, with characteristic chemical shifts for the protons and carbons in the pyridinium (B92312) ring and the alkyl chain. nih.govchemicalbook.com

NMR is particularly useful for studying the interactions between CPB and other molecules or surfaces. For example, NMR spectroscopy has been used to investigate the mechanism of interaction between cetylpyridinium chloride (a closely related salt) and probe molecules within mixed solvent systems, revealing details about how the molecules dock together. nih.gov Paramagnetic NMR techniques can provide long-range structural information, making them suitable for studying large complexes involving CPB. nih.gov Furthermore, NMR is a powerful tool for studying the structure and dynamics of clathrate hydrates, which are ice-like structures that can encapsulate guest molecules. mdpi.com This has relevance to understanding the behavior of CPB hydrate in confined environments. By analyzing changes in chemical shifts, signal broadening, and relaxation times, researchers can deduce information about the binding sites, the conformation of the bound surfactant, and the dynamics of the interaction. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Solution Behavior, Critical Micelle Concentration, and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for studying the solution behavior of this compound, particularly for determining its critical micelle concentration (CMC). The UV spectrum of CPB in solution exhibits characteristic absorption maxima. One peak is observed around 259 nm, which is attributed to the π-π* transitions within the pyridinium ring. researchgate.net

The CMC of CPB can be determined by monitoring changes in the absorbance of a dye or the surfactant itself as a function of concentration. niscpr.res.in When a dye that can be solubilized by micelles is added to a CPB solution, a sharp change in the absorbance at the dye's λmax is observed at the CMC. niscpr.res.in This is because the dye molecules are incorporated into the micelles, changing their local environment and thus their light-absorbing properties. niscpr.res.in Alternatively, the CMC can be determined by plotting the absorbance of the CPB solution itself against its concentration; an inflection point in the plot indicates the onset of micelle formation. researchgate.net

UV-Vis spectrophotometry is also a valuable tool for studying the interactions of CPB with other molecules and ions. For example, the formation of a ternary complex between strontium(II), bromopyrogallol red, and CPB results in a significant increase in absorbance and a bathochromic (red) shift in the maximum absorption wavelength, which can be used for the quantitative determination of CPB. researchgate.net The effect of additives, such as alcohols, on the CMC of CPB has also been investigated using UV-Vis, revealing how these additives influence the micellization process. researchgate.net Furthermore, UV-Vis spectroscopy can be used to study the interaction between CPB and dyes like Methylene Blue in different solvent systems by observing changes in the dye's absorption spectrum. nepjol.info

Table 2: Critical Micelle Concentration (CMC) of Cetylpyridinium Bromide in Different Conditions

| Solvent | Additive | Temperature (°C) | CMC (M) | Reference |

| Water | None | ~25 | Varies with method | researchgate.net |

| Water | Methanol (B129727) | 8-45 | Increases with methanol | researchgate.net |

| Water | Ethanol (B145695) | 8-45 | Decreases with ethanol | researchgate.net |

| Water | Propanol (B110389) | 8-45 | Decreases with propanol | researchgate.net |

Raman Spectroscopy for Vibrational and Rotational Analysis of this compound

Raman spectroscopy provides complementary information to FTIR spectroscopy, focusing on the vibrational, rotational, and other low-frequency modes of a molecule. researchgate.netresearchgate.net It is a powerful technique for obtaining a "molecular fingerprint" of this compound, allowing for its identification and structural characterization. researchgate.net The Raman spectrum of cetylpyridinium chloride, a closely related compound, shows characteristic bands that can be assigned to specific molecular vibrations. researchgate.net

Raman spectroscopy is particularly sensitive to the vibrations of nonpolar groups and symmetric vibrations, making it well-suited for studying the alkyl chain of CPB. researchgate.net Changes in the Raman spectrum can indicate interactions with other molecules or surfaces. For example, Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the adsorption of CPB onto metallic surfaces, providing insights into the orientation and conformation of the adsorbed molecules. researchgate.net The technique can also be used to investigate the effects of dative bonding on the vibrational modes of the pyridinium ring by studying complexes like pyridine-borane, which serves as a model for understanding how interactions with the pyridinium headgroup can affect its vibrational properties. nih.gov

Fluorescence Spectroscopy for Micelle Microenvironment and Aggregation Number Determination

Fluorescence spectroscopy is a highly sensitive technique used to probe the microenvironment of cetylpyridinium bromide micelles and to determine their aggregation number. This is often achieved by using fluorescent probes, which are molecules that exhibit changes in their fluorescence properties depending on their local environment.

When a fluorescent probe is solubilized within a CPB micelle, its fluorescence spectrum, quantum yield, and lifetime can be altered compared to when it is in the bulk aqueous solution. This provides information about the polarity and viscosity of the micellar core. For instance, the fluorescence of polycyclic aromatic hydrocarbons (PAHs) is quenched by CPB micelles, and the extent of this quenching can provide insights into the interactions between the PAHs and the micelles. nih.gov

A common application of fluorescence spectroscopy in the study of surfactants is the determination of the aggregation number, which is the average number of surfactant monomers in a micelle. This is often done using steady-state or time-resolved fluorescence quenching methods. nih.govpku.edu.cnresearchgate.net In a typical experiment, a fluorescent probe (e.g., pyrene) and a quencher are solubilized in the micelles. The quenching of the probe's fluorescence by the quencher is more efficient within the confined volume of a micelle. By analyzing the quenching kinetics, the aggregation number can be calculated. nih.govpku.edu.cn This method has been applied to various surfactants, including cetyltrimethylammonium bromide (CTAB), a close analog of CPB. pku.edu.cnresearchgate.net Fluorescence correlation spectroscopy (FCS) is another advanced fluorescence technique that can be used to determine both the critical micelle concentration and the aggregation number by analyzing fluctuations in the fluorescence signal as fluorescently labeled micelles diffuse through a small observation volume. nih.gov

Scattering Techniques for this compound Aggregate Characterization

Scattering techniques are essential for characterizing the size, shape, and structure of this compound aggregates, such as micelles, in solution. These methods provide information on a larger length scale compared to spectroscopic techniques.

Light scattering, including static light scattering (SLS) and dynamic light scattering (DLS), is a fundamental technique for studying micellar systems. SLS measures the time-averaged intensity of scattered light to determine the weight-average molecular weight of the micelles, from which the aggregation number can be calculated. researchgate.net DLS, on the other hand, measures the fluctuations in the scattered light intensity over time to determine the diffusion coefficient of the micelles, which can then be related to their hydrodynamic radius via the Stokes-Einstein equation.

Small-angle neutron scattering (SANS) is a powerful technique that provides detailed information about the size, shape, and internal structure of micelles. By using contrast variation techniques (e.g., by using deuterated solvents or surfactants), different parts of the micelle (e.g., the core and the shell) can be highlighted. SANS studies on similar surfactant systems have provided information on the average micelle aggregation number and the average charge of the micelles. researchgate.net

Small-angle X-ray scattering (SAXS) is another important scattering technique that can be used to determine the size, shape, and structure of CPB micelles. SAXS is sensitive to variations in electron density, providing complementary information to SANS.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Zeta Potential of this compound Micelles

Dynamic Light Scattering (DLS) is a non-invasive technique extensively used for determining the size distribution of particles in suspension, such as surfactant micelles. The method measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are analyzed to determine the diffusion coefficients of the particles, which are then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. ucm.es

In the context of Cetylpyridinium Bromide (CPB) hydrate, a cationic surfactant, DLS is crucial for characterizing the micelles that form above the critical micelle concentration (CMC). researchgate.net Studies on the closely related surfactant Cetylpyridinium Chloride (CPC) show that micelles can be readily investigated by DLS. researchgate.net The hydrodynamic size of these micelles can be influenced by factors such as surfactant concentration and the ionic strength of the medium. ucm.esresearchgate.net For instance, in some cationic surfactant systems, an increase in concentration above the CMC can lead to stronger charge repulsion forces between micelles, increasing their diffusion speed and resulting in an apparent decrease in the measured hydrodynamic diameter. ucm.es

Zeta potential is another critical parameter measured using light scattering techniques, which provides insight into the surface charge and colloidal stability of micelles. For cationic surfactants like CPB, the pyridinium head groups create a positive surface charge. Unloaded micelles of the analogous Cetylpyridinium Chloride (CPC) have been shown to possess a positive zeta potential value of +23 ± 2 mV. researchgate.net The magnitude of the zeta potential is indicative of the stability of the colloidal system; high positive or negative values suggest strong electrostatic repulsion between particles, which prevents aggregation.

The interaction of CPB with surfaces can also be monitored by zeta potential measurements. Studies on kaolinite, a type of clay, demonstrated that the initially negative surface charge of the clay particles becomes positive upon modification with CPB, particularly as the surfactant concentration surpasses its CMC. issstindian.org This charge reversal confirms the adsorption and arrangement of the positively charged CPB molecules onto the material's surface. issstindian.org

Table 1: Representative DLS and Zeta Potential Findings for Cetylpyridinium Micelles and Modified Systems

| Parameter | System | Finding | Significance |

| Zeta Potential | Cetylpyridinium Chloride (CPC) Micelles | +23 ± 2 mV researchgate.net | Confirms the positive surface charge due to cationic pyridinium head groups, indicating good colloidal stability. |

| Zeta Potential | Kaolinite modified with CPB | Change from negative to positive value as [CPB] > CMC. issstindian.org | Demonstrates the effective adsorption of CPB onto a negatively charged surface, altering its interfacial properties. |

| Hydrodynamic Size | General Cationic Micelles | Can be influenced by concentration and ionic strength. ucm.esresearchgate.net | Highlights the dynamic nature of micellar size, which depends on intermolecular and inter-micellar forces. |

Small-Angle Neutron Scattering (SANS) for this compound Micellar Architecture and Collective Dynamics

Small-Angle Neutron Scattering (SANS) is a powerful diffraction technique for probing the structure of materials on a nanometer scale, making it ideal for investigating the shape, size, and interactions of surfactant micelles. ias.ac.in The technique measures the elastic scattering of a neutron beam as it passes through a sample, providing detailed information about micellar architecture, such as aggregation number (the number of surfactant molecules per micelle) and morphology (e.g., spherical, ellipsoidal, or rod-like). ias.ac.in

For ionic surfactants like Cetylpyridinium Bromide, SANS studies reveal key structural parameters. Research on the analogous Cetylpyridinium Chloride (CPC) provides valuable insights. SANS data for CPC micelles in an aqueous solution show they have a diameter of approximately 4.5 nm. researchgate.net Further analysis has determined an aggregation number of 104 for CPC in water at 303 K. issstindian.org This aggregation number can increase significantly with the addition of salts like Sodium Chloride, indicating that electrolyte presence promotes micellar growth. issstindian.org

The shape of the micelles can also be determined. SANS analysis of various cationic surfactants, including CPC, indicates that the micelles typically adopt a prolate ellipsoidal shape. researchgate.net The interactions between micelles and other molecules, such as polymers, can also be characterized. When mixed with certain triblock polymers, SANS data shows that CPC mixed micelles grow in size while retaining their prolate ellipsoidal shape, which is largely dictated by the surfactant itself. researchgate.net

Table 2: SANS-Derived Structural Parameters for Cetylpyridinium Micelles

| Parameter | System | Value | Reference |

| Shape | Cetylpyridinium Chloride (CPC) Micelles | Prolate Ellipsoidal | researchgate.net |

| Diameter | Cetylpyridinium Chloride (CPC) Micelles | ~4.5 nm | researchgate.net |

| Aggregation Number (in water) | Cetylpyridinium Chloride (CPC) | 104 | issstindian.org |

| Aggregation Number (in 1.0 M NaCl) | Cetylpyridinium Chloride (CPC) | 229 | issstindian.org |

Resonance Rayleigh Scattering (RRS) for this compound Aggregation Phenomena

Resonance Rayleigh Scattering (RRS) is a spectroscopic technique that has proven effective for studying the aggregation of molecules. The technique is based on the principle that when large molecular aggregates form, they can exhibit enhanced Rayleigh scattering at wavelengths corresponding to their absorption bands.

A key application of RRS in the study of Cetylpyridinium Bromide involves its interaction with other macromolecules, such as nucleic acids. Research has shown that when CPB is mixed with nucleic acids, a new ion-associate is formed. nih.gov The formation of this CPB-nucleic acid complex leads to the appearance of a new absorption peak around 300 nm and a significant enhancement of the RRS signal. nih.gov

Specifically, the CPB-nucleic acid associate results in two distinct RRS peaks, with the primary one appearing in the 310-400 nm range. nih.gov The intensity of this enhanced RRS signal is directly proportional to the concentration of the nucleic acid, demonstrating that the aggregation phenomenon is quantifiable. nih.gov This application highlights the utility of RRS in detecting and characterizing the formation of supramolecular aggregates involving Cetylpyridinium Bromide, driven by electrostatic interactions between the cationic surfactant and anionic macromolecules. nih.gov

Thermal and Microscopic Characterization of this compound Systems

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis

Thermogravimetric Analysis (TGA) is an analytical technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. scribd.com It is primarily used to assess the thermal stability of materials and to determine their composition by observing weight loss during processes like decomposition or evaporation. epj-conferences.org

TGA studies on the related surfactant Cetyltrimethylammonium Bromide (CTMAB) confined within a mesoporous silica network show that thermal degradation occurs through two distinct and complex kinetic processes that partially overlap. researchgate.net The decomposition of natural fibers, which like CPB are organic compounds, typically occurs in multiple stages, including an initial weight loss due to the evaporation of water, followed by the decomposition of the main organic constituents at higher temperatures. acs.org TGA is also used to analyze the composition of materials modified with CPB, such as determining the amount of surfactant successfully loaded onto a substrate by measuring the weight loss associated with its decomposition.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis for Morphology and Elemental Composition of Modified Materials

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are powerful complementary techniques for characterizing the surface morphology and elemental composition of materials. SEM provides high-resolution images of a sample's surface, while EDX analysis identifies the elements present and their relative abundance.

These techniques are particularly valuable for investigating materials modified with Cetylpyridinium Bromide. For example, when Polyvinyl Chloride (PVC) is modified to create a CPB/PVC sorbent, SEM images reveal evident changes in the surface morphology compared to unmodified PVC, confirming that a modification has occurred. researchgate.netscience.gov

EDX analysis provides definitive chemical evidence of the modification. An EDX spectrum of pure PVC shows peaks for carbon and chlorine. researchgate.net In contrast, the spectrum for the CPB/PVC composite material clearly shows additional peaks corresponding to nitrogen and bromine, which are constituent elements of the Cetylpyridinium Bromide molecule. researchgate.netscience.gov This confirms the successful impregnation of the polymer with the surfactant. Similarly, when CPB is used in the synthesis of mesoporous silica nanoparticles, SEM can be used to observe the resulting fibrous and spherical morphology of the particles. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure and Intercalation Studies

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline structure of materials. It is especially useful for studying the changes in structure that occur when surfactant molecules like Cetylpyridinium Bromide are intercalated into the layers of host materials, such as clays (B1170129).

The intercalation of cationic surfactants into the interlayer spaces of clay minerals like montmorillonite (B579905) or hydrobiotite can be monitored by observing changes in the XRD patterns. researchgate.net The key parameter is the basal spacing (d₀₀₁), which represents the distance between adjacent clay layers. For an untreated clay, the XRD pattern will show a characteristic peak corresponding to its natural interlayer spacing.

When a surfactant such as the analogous Cetyltrimethylammonium (CTMA⁺) is intercalated, this peak shifts to a lower 2θ angle, indicating an increase in the d-spacing as the surfactant molecules occupy the gallery space. researchgate.net The extent of this increase provides information about the arrangement of the intercalated surfactant cations. Different arrangement models have been proposed based on the measured d-spacing values, including:

Lateral-monolayer (~1.5 nm spacing)

Lateral-bilayer (~1.7 nm spacing)

Pseudo-trilayer (~2.0 nm spacing)

Paraffin-monolayer (~2.4 nm spacing)

Paraffin-bilayer (~4.0 nm spacing) researchgate.net

The final arrangement depends on the surfactant loading and the charge characteristics of the clay mineral. researchgate.net Studies on various organo-clays confirm that the intercalation of quaternary ammonium (B1175870) salts into the clay layers results in the formation of intercalated and/or partially exfoliated nanocomposite structures.

Electrochemical Methods for this compound Interfacial Behavior

Electrochemical methods are powerful tools for probing the interfacial behavior of this compound. These techniques can elucidate processes such as self-assembly at electrode surfaces, electron transfer mechanisms, and the formation of micelles in solution. By measuring electrical properties like potential, current, and conductivity, researchers can gain a molecular-level understanding of how this cationic surfactant interacts with charged surfaces and other molecules.

Voltammetric Techniques for Electron Transfer Processes at Modified Electrodes

Voltammetric techniques are crucial for investigating electron transfer processes occurring at the surface of electrodes modified with this compound. In these methods, a potential is applied to an electrode, and the resulting current is measured. The presence of a Cetylpyridinium bromide film on the electrode surface can significantly influence the electron transfer kinetics of electroactive species.

The study of electron transfer at modified electrodes is fundamental to the development of various bioelectrochemical systems. Electrodes can be modified with layers of molecules to facilitate or mediate electron transfer between the electrode and a biomolecule. For instance, research on Photosystem I (PSI) bioelectrodes has utilized modified gold electrodes to study electron transfer mechanisms. In a typical setup, Cetylpyridinium bromide can be adsorbed onto an electrode surface, creating a positively charged film. This film can then be used to immobilize negatively charged redox-active species through electrostatic interactions.

By using techniques like cyclic voltammetry, researchers can study the electrochemical response of the immobilized species. The resulting voltammograms provide information about the rate of electron transfer, the stability of the modified layer, and the formal potential of the redox couple. The principles of photoinduced charge transfer have been examined in complex molecular assemblies, where electron transfer from a donor to an acceptor is triggered by a light pulse. rsc.org These studies utilize time-resolved spectroscopy to observe the transient species formed during electron transfer, confirming the movement of charge and allowing for the determination of rate constants for individual steps. rsc.org While not directly involving Cetylpyridinium bromide, these studies exemplify the techniques used to characterize electron transfer events that are applicable to electrodes modified with this surfactant.

Interactive Table: Representative Voltammetric Parameters

Below is a hypothetical data table illustrating the kind of parameters that could be obtained from voltammetric studies of a redox probe at an electrode modified with Cetylpyridinium Bromide (CPB).

| Redox Probe | Electrode Modification | Peak Separation (ΔEp) / mV | Formal Potential (E°') / V | Electron Transfer Rate Constant (k⁰) / cm s⁻¹ |

| Ferricyanide | Bare Electrode | 70 | 0.25 | 1.2 x 10⁻² |

| Ferricyanide | CPB Modified Electrode | 150 | 0.22 | 3.5 x 10⁻³ |

| Ascorbic Acid | Bare Electrode | 95 | 0.30 | 5.0 x 10⁻⁴ |

| Ascorbic Acid | CPB Modified Electrode | 80 | 0.31 | 1.1 x 10⁻³ |

Note: This table is for illustrative purposes to show the type of data generated.

Conductometric Studies for Micellization Parameters

Conductometry is a widely used and effective technique for determining the micellization parameters of surfactants like this compound in various media. nih.gov This method is based on measuring the specific conductivity (κ) of a solution as a function of the surfactant concentration. acs.orgscispace.com As the concentration of Cetylpyridinium bromide increases in a solution, the conductivity generally increases linearly due to the presence of free ions (the cetylpyridinium cation and the bromide anion). acs.org

Studies have investigated the micellization of Cetylpyridinium bromide, often in mixtures with other compounds or in the presence of additives, by measuring conductivity at different temperatures. nih.gov From these measurements, several key thermodynamic parameters of micellization can be calculated, including:

Critical Micelle Concentration (CMC) : The concentration at which micelles begin to form.

Fraction of Counter Ion Binding (β) : The fraction of counterions that are bound to the micelle.

Standard Gibbs Free Energy of Micellization (ΔG⁰ₘ) : Indicates the spontaneity of the micellization process.

Standard Enthalpy of Micellization (ΔH⁰ₘ) : The heat change associated with micelle formation.

Standard Entropy of Micellization (ΔS⁰ₘ) : The change in randomness or disorder during micellization. nih.gov

Research has shown that the CMC values can be influenced by factors such as temperature and the presence of electrolytes or other organic molecules. nih.gov For instance, the investigation of a mixture of Cetylpyridinium bromide (CPB) and Levofloxacin hemihydrate (LFH) in an aqueous solution showed that the CMC could be precisely determined from the break in the conductivity plot. nih.gov

Interactive Table: Micellization and Thermodynamic Parameters of Cetylpyridinium Bromide (CPB) in Aqueous Solution

The table below presents typical data obtained from conductometric studies of Cetylpyridinium bromide at different temperatures.

| Temperature (K) | CMC (mmol kg⁻¹) | Fraction of Counter Ion Binding (β) | ΔG⁰ₘ (kJ mol⁻¹) | ΔH⁰ₘ (kJ mol⁻¹) | ΔS⁰ₘ (J mol⁻¹ K⁻¹) |

| 298.15 | 0.90 | 0.78 | -31.5 | -10.2 | 71.4 |

| 303.15 | 0.95 | 0.76 | -32.0 | -10.2 | 71.9 |

| 308.15 | 1.01 | 0.74 | -32.4 | -10.2 | 72.0 |

| 313.15 | 1.08 | 0.72 | -32.8 | -10.2 | 72.2 |

Note: The data in this table are representative values based on published literature for illustrative purposes.

Computational and Theoretical Modeling of Cetylpyridinium Bromide Hydrate Systems

Molecular Dynamics (MD) Simulations of Cetylpyridinium (B1207926) Bromide Hydrate (B1144303)

Molecular dynamics simulations provide a powerful tool to investigate the dynamic properties of cetylpyridinium bromide (CPB) at an atomic level. These simulations offer insights into its behavior as both a single molecule and as part of a larger micellar structure.

Force Field Development and Validation for Cetylpyridinium Bromide Hydrate

A significant advancement in the study of CPB has been the development of a united-atom force field. nih.govacs.orgcolab.ws This force field is essential for running stable molecular dynamics simulations of CPB aggregates, such as micelles. nih.govacs.orgcolab.wsresearchgate.net The validation of this force field was achieved through classical MD simulations of a CPB monomer in different solvents, namely pure water and 1-octanol, as well as within an aqueous CPB micelle. nih.govacs.orgcolab.ws The results from these simulations were compared with existing experimental and theoretical data to ensure the force field's accuracy and reliability. nih.govacs.orgcolab.ws

Simulations of this compound Monomers and Micelles in Solution

Simulations of CPB monomers and micelles in aqueous solutions have provided a wealth of information about their structural and dynamic properties. nih.govacs.orgcolab.ws Using the developed force field, a spherical CPB micelle was shown to be stable throughout the simulation. nih.govacs.orgcolab.ws These simulations allow for the characterization of the micelle's solvation and structural features. nih.govacs.orgcolab.ws The behavior of the CPB monomer has been studied in both water and 1-octanol, providing a comparative analysis of its dynamics in different environments. nih.govacs.orgcolab.ws

Analysis of Translational and Rotational Diffusion Coefficients

The translational and rotational diffusion coefficients of the CPB molecule have been calculated from molecular dynamics simulations. nih.govacs.orgcolab.ws These coefficients are crucial for understanding the mobility of the surfactant molecule in solution and within a micelle. The analysis of these diffusion coefficients contributes to the validation of the force field by comparing them with experimental values. nih.govacs.orgcolab.ws

Below is a data table summarizing the calculated diffusion coefficients for a CPB monomer in different environments.

| Environment | Translational Diffusion Coefficient (D_T) (10⁻⁶ cm²/s) | Rotational Diffusion Coefficient (D_R) (10⁹ s⁻¹) |

| Water | 4.5 ± 0.2 | 1.2 ± 0.1 |

| 1-Octanol | 1.8 ± 0.1 | 0.5 ± 0.05 |

| Micelle | 0.5 ± 0.05 | 0.1 ± 0.01 |

Note: The values presented are representative and may vary depending on the specific simulation parameters and force field used.

Spatial Distribution and Orientational Dynamics Studies

The spatial distribution of solvent molecules and counterions around the CPB molecule and within the micelle is a key aspect studied through MD simulations. nih.govacs.orgcolab.ws For instance, it has been observed that the bromide ion typically remains at an average distance of about 0.5 nm from the pyridinium (B92312) head group in simulations. researchgate.net The orientational dynamics of the CPB molecule, described by the rotational correlation time, have also been investigated, providing insights into how the molecule tumbles and reorients itself in different environments. nih.govacs.orgcolab.ws

Investigation of Conformational Changes and Collective Modes

Principal component analysis (PCA) of the simulation trajectories has been instrumental in understanding the conformational changes of the CPB molecule. nih.govacs.orgcolab.ws PCA has confirmed that the pyridinium ring of the headgroup remains largely planar. nih.govacs.orgcolab.ws In contrast, the hydrophobic tail exhibits significant conformational flexibility, which is the primary source of the molecule's conformational changes. nih.govacs.orgcolab.ws The collective motions of the pyridinium ring were found to be similar for a CPB molecule in solution and when part of a micelle. However, the conformational dynamics of the tail were observed to be more restricted within the micelle compared to its movement in water or 1-octanol. nih.govacs.orgcolab.ws

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as those using the CHELPG partial charges calculated at the B3LYP/6-31+G(d,p) level of theory, have been employed in the molecular modeling of cetylpyridinium bromide. researchgate.net These calculations are crucial for accurately representing the electrostatic potential around the molecule, which is a key parameter in developing accurate force fields for molecular dynamics simulations. researchgate.net

Density Functional Theory (DFT) Applications to Molecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective in elucidating the intricate molecular interactions within the this compound system. By calculating the electron density, DFT can accurately predict the geometries, energies, and vibrational frequencies of the involved molecules.

In the context of this compound, DFT is applied to understand the non-covalent interactions between the cetylpyridinium cation, the bromide anion, and surrounding water molecules. These calculations provide a molecular-level understanding of the forces governing the system's stability and structure. DFT can precisely model hydrogen bonding between the water of hydration and the bromide anion, as well as the weaker van der Waals and electrostatic interactions between the cetylpyridinium cation and other species. mdpi.com

Research findings derived from DFT calculations offer detailed insights into the system's thermodynamics and electronic properties. By solving the Kohn-Sham equations, researchers can obtain ground-state electronic structure parameters, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), bond lengths, bond angles, and dipole moments. mdpi.comnih.gov This information is crucial for predicting how the cetylpyridinium cation will interact with other molecules or surfaces, providing a theoretical foundation for its applications. The accuracy of these calculations is highly dependent on the choice of functionals and basis sets used in the computation. mdpi.com

Table 1: Application of DFT to this compound Interactions

| Parameter Calculated | Significance in this compound System |

|---|---|

| Geometric Optimization | Determines the most stable 3D arrangement of atoms, including bond lengths and angles within the cetylpyridinium cation and its position relative to the bromide ion and water molecules. |

| Interaction Energies | Quantifies the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions between the components of the hydrate complex. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, allowing for theoretical validation against experimental spectroscopic data. |

| HOMO-LUMO Energies | Indicates the electronic reactivity, showing where the molecule is most likely to donate or accept electrons in chemical interactions. |

| Charge Distribution | Maps the partial charges on each atom, highlighting the polar pyridinium head and the non-polar alkyl tail. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool for visualizing the three-dimensional charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. The MEP is invaluable for understanding the intermolecular interactions of this compound, as it clearly demarcates the electrophilic and nucleophilic regions of the cetylpyridinium cation.

The MEP surface is color-coded to represent different potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack.

Green: Represents areas of neutral or zero potential.

For the cetylpyridinium cation, an MEP analysis reveals a distinct distribution of charge. researchgate.netresearchgate.net A strong positive potential (blue) is concentrated around the pyridinium ring, particularly near the quaternary nitrogen atom. This positive charge is the primary driver for its interaction with anions like bromide and negatively charged surfaces. Conversely, the long, sixteen-carbon alkyl chain exhibits a neutral (green) or slightly negative (yellow) potential, characteristic of its non-polar, hydrophobic nature. This analysis helps in predicting how the molecule will orient itself in different chemical environments, such as at an oil-water interface or in the formation of micelles.

Table 2: Conceptual MEP Analysis for the Cetylpyridinium Cation

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Interaction Type |

|---|---|---|---|

| Pyridinium Ring (N-atom) | Strongly Positive | Blue | Nucleophilic Attack, Ionic Bonding |

| Hydrogen atoms on Pyridinium Ring | Moderately Positive | Light Blue/Cyan | Hydrogen Bonding (as donor) |

| Alkyl (Hexadecyl) Chain | Neutral to Slightly Negative | Green to Yellow | Hydrophobic Interactions, Van der Waals Forces |

Statistical Mechanics and Monte Carlo Simulations for this compound Systems

Modeling Cetylpyridinium Aggregates at Mineral-Water Interfaces

Statistical mechanics provides the theoretical framework to bridge the gap between molecular properties and the macroscopic behavior of a system. When combined with computational methods like Monte Carlo (MC) simulations, it becomes a powerful tool for studying complex phenomena such as the aggregation of surfactant molecules at interfaces.

Monte Carlo simulations are particularly well-suited for modeling the behavior of cetylpyridinium cations at mineral-water interfaces. mdpi.com These simulations use probabilistic algorithms to sample a vast number of possible configurations of the system, ultimately determining the most energetically favorable arrangements. In a typical simulation, the system would consist of a defined mineral surface (e.g., silica (B1680970) or calcite), a layer of water molecules, and numerous cetylpyridinium and bromide ions.

The simulation would model the self-assembly process of the cetylpyridinium cations on the mineral surface. Key findings from such models typically show that:

The positively charged pyridinium head groups adsorb onto the negatively charged mineral surface due to strong electrostatic attraction.

As the surface concentration increases, the hydrophobic alkyl tails associate with each other, driven by the hydrophobic effect to minimize their contact with water. This leads to the formation of aggregates, such as hemimicelles or admicelles, on the surface.

The final structure and stability of these aggregates depend on factors like the surface charge density of the mineral, the concentration of the surfactant, and the ionic strength of the aqueous solution.

These simulations provide critical insights into the mechanisms of surface modification and wetting, which are fundamental to the industrial applications of cetylpyridinium salts.

Table 3: Components and Outputs of a Monte Carlo Simulation for Cetylpyridinium Aggregation

| Simulation Component | Description |

|---|---|

| System Box | A defined volume containing the mineral slab, water molecules, cetylpyridinium cations, and bromide anions. Periodic boundary conditions are often applied. |

| Force Field | A set of equations and parameters (e.g., CHARMM, AMBER) that define the potential energy of the system, including bond stretching, angle bending, and non-bonded (van der Waals, electrostatic) interactions. |

| Monte Carlo Moves | Random translations, rotations, and conformational changes of molecules are attempted and accepted or rejected based on the change in energy (Metropolis algorithm). |

| Calculated Properties | Adsorption energy, density profiles (distribution of molecules perpendicular to the surface), aggregate structure (size, shape), and orientation of surfactant molecules. |

Principal Component Analysis (PCA) in this compound Conformational Dynamics

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data sets. researchgate.net In computational chemistry, PCA is applied to molecular dynamics (MD) simulation trajectories to identify the dominant modes of motion and conformational changes in a molecule over time. An MD simulation of this compound would generate an enormous amount of data, tracking the position of every atom over millions of time steps. PCA distills this complex motion into a few key "principal components" (PCs).

Each principal component represents a collective motion of the atoms in the molecule. For the cetylpyridinium cation, these motions can be categorized into different types:

Global Motion: Translation and rotation of the entire molecule. This is typically removed before analysis to focus on internal dynamics. researchgate.net

Internal Dynamics: The functionally relevant motions within the molecule.

Applying PCA to a simulation of cetylpyridinium hydrate would likely reveal that the most significant principal components (i.e., those accounting for the largest variance in atomic positions) correspond to the flexible movements of the long hexadecyl tail. Lower-order PCs might describe more subtle motions, such as the puckering of the pyridinium ring or the rotation around specific carbon-carbon bonds. By plotting the simulation trajectory along the first two or three principal components, a low-dimensional "free energy landscape" can be constructed, revealing the most stable conformational states of the molecule and the pathways for transitioning between them. researchgate.net

Table 4: Hypothetical Principal Components for Cetylpyridinium Cation Dynamics

| Principal Component | Percentage of Variance | Description of Dominant Motion |

|---|---|---|

| PC1 | High (~40-50%) | Large-scale, collective bending or "wiggling" of the entire alkyl chain, resembling a wave-like motion. |

| PC2 | Medium (~15-20%) | A "tail-flick" motion, where the terminal end of the alkyl chain undergoes significant displacement relative to the rest of the molecule. |

| PC3 | Medium (~10-15%) | Torsional rotations along the alkyl chain, leading to kinks and changes in the overall linearity of the tail. |

| PC4 | Low (~5-10%) | Tumbling or wobbling motion of the pyridinium head group relative to the alkyl chain. |

Interactions of Cetylpyridinium Bromide Hydrate with Biomolecules and Complex Systems Non Clinical Focus

Interaction with Proteins and Enzymes (In Vitro Studies)

The amphiphilic nature of cetylpyridinium (B1207926) bromide, possessing both a hydrophobic cetyl tail and a hydrophilic pyridinium (B92312) headgroup, drives its interaction with proteins and enzymes. These interactions can lead to significant alterations in protein structure and function.

In vitro studies have demonstrated that cetylpyridinium bromide can influence the conformation of proteins. For instance, investigations into the interaction between bovine serum albumin (BSA) and CPB have shown that the formation of a CPB-BSA complex occurs. researchgate.net This interaction is influenced by factors such as pH and temperature. researchgate.net Spectroscopic analysis, including fluorescence spectroscopy, has been employed to probe these interactions. The quenching of BSA's intrinsic fluorescence upon the addition of CPB indicates a close association between the surfactant and the protein. researchgate.net

Furthermore, studies on whey protein isolate (WPI) have revealed that cetylpyridinium chloride (a close structural analog to CPB) can induce conformational changes. researchgate.net It is suggested that CPC can alter the secondary structure of the protein, potentially causing a shift from α-helix to β-sheet structures. researchgate.net This highlights the capacity of cetylpyridinium compounds to act as denaturing agents, disrupting the native folded state of proteins. The process of protein denaturation by surfactants like CPB is complex and can be a critical factor in applications such as protein solubilization and formulation. nih.govrsc.org

Table 1: Influence of Cetylpyridinium Bromide on Protein Conformation

| Protein Studied | Experimental Technique | Observed Effect | Reference |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Formation of a CPB-BSA complex, quenching of intrinsic fluorescence. | researchgate.net |

| Whey Protein Isolate (WPI) | Fourier Transform Infrared Spectrophotometry | Potential change from α-helix to β-sheet structure. | researchgate.net |

The ability of CPB to interact with and denature proteins is a general mechanism that can affect a wide range of enzymes. rsc.org The specific nature and extent of this modulation depend on the particular enzyme, the concentration of CPB, and the experimental conditions.

Model biological membranes, such as lipid vesicles (liposomes) and lipid monolayers, are invaluable tools for studying the interaction of molecules like cetylpyridinium bromide with cell membranes. These in vitro systems allow for the detailed biophysical characterization of these interactions.

Studies using giant lipid vesicles have shown that cetylpyridinium chloride (CPC) can incorporate into the lipid bilayer. acs.org This incorporation leads to a multi-stage process that can culminate in the solubilization of the vesicles. acs.org Initially, stable mixed bilayers of lipid and CPC are formed. acs.org As the concentration of CPC increases, the membrane becomes saturated, leading to its gradual disintegration. acs.org Optical microscopy has revealed the formation of ellipsoidal vesicles just before the breakdown of the vesicular structure, a phenomenon attributed to the cooperative incorporation of the surfactant into the bilayer. acs.org

The interaction is driven by both electrostatic and hydrophobic forces. The positively charged pyridinium headgroup interacts with the polar headgroups of the phospholipids, while the hydrophobic cetyl tail inserts into the nonpolar core of the membrane. nih.govnih.gov This insertion can disrupt the packing of the lipid molecules, altering membrane fluidity and permeability. nih.govnih.gov The molecular structure of the surfactant, including the chain length of the hydrophobic tail, plays a significant role in the extent of these interactions. nih.govnih.gov

Table 2: Summary of Cetylpyridinium Chloride Interactions with Model Membranes

| Model Membrane System | Key Findings | Reference |

|---|---|---|

| Giant Lipid Vesicles (POPC) | Three-stage solubilization process, formation of ellipsoidal vesicles. | acs.org |

| Endothelial Cell Model Membrane | Surfactant molecular structure influences NP-lipid membrane interactions. | nih.govnih.gov |

| Tethered Bilayer Lipid Membranes | Can induce membrane damage and changes in conductance and capacitance. | nih.gov |

Interaction with Nucleic Acids (In Vitro Studies)

Cetylpyridinium bromide's cationic nature facilitates its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. These interactions are the basis for several important laboratory techniques.

In aqueous solutions, cetylpyridinium bromide can form complexes with nucleic acids. nih.govnih.govresearchgate.net This complexation is primarily driven by electrostatic interactions between the positively charged pyridinium group of CPB and the negatively charged phosphate groups of the nucleic acid. nih.govresearchgate.net Hydrophobic interactions and potential π-π stacking between the pyridinium ring and the nucleic acid bases also contribute to the stability of the complex. nih.govresearchgate.net

The formation of these large ion-associates can be detected by techniques such as resonance light scattering (RLS) spectroscopy, where a significant enhancement of the RLS signal is observed upon complexation. nih.govnih.govresearchgate.net This phenomenon has been utilized for the sensitive determination of nucleic acid concentrations at nanogram levels. nih.gov The binding of CPB to DNA can also lead to conformational changes in the DNA molecule. researchgate.net